N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine-derived acetamide featuring a 1,5-benzodiazepine core substituted with a phenyl group at position 4 and an acetamide moiety linked to a 2-chlorophenylmethyl group. Benzodiazepines are heterocyclic compounds with diverse pharmacological applications, particularly in central nervous system (CNS) modulation. This compound’s structure combines a benzodiazepine scaffold with an acetamide side chain, which may enhance receptor-binding specificity or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-11-5-4-10-18(19)15-26-23(29)16-28-22-13-7-6-12-20(22)27-21(14-24(28)30)17-8-2-1-3-9-17/h1-13H,14-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGANQJHWQBNDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This is usually achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodiazepine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazepine core.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide exhibit anticonvulsant properties. Studies have shown that benzodiazepine derivatives can modulate gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission and reduced seizure activity. For instance, several derivatives were evaluated for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal studies .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which have been observed in related benzodiazepine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. The synthesis pathways often utilize starting materials like isatin derivatives and phenylacetates to achieve the desired structural features .
Structure Activity Relationship
Understanding the SAR is crucial for optimizing the compound's pharmacological properties. Modifications to the benzodiazepine core or substituents on the phenyl rings can significantly influence biological activity. For example, varying the halogen substituents or introducing electron-withdrawing groups can enhance anticonvulsant efficacy while minimizing side effects .
Efficacy in Animal Models
In a study evaluating various benzodiazepine derivatives, N-(arylalkyl)triazoles demonstrated notable anticonvulsant activity with specific ED50 values indicating their potency against induced seizures . The compound was tested alongside established anticonvulsants like phenytoin and carbamazepine, showing comparable efficacy.
Neurotoxicity Assessment
Neurotoxicity assessments using the rotarod test indicated that while some derivatives exhibited strong anticonvulsant properties, they did not significantly impair motor coordination at effective doses . This balance between efficacy and safety is critical for developing therapeutic agents.
Data Table: Summary of Key Findings
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogs
Key Observations :
- Core Heterocycles: The target compound’s 1,5-benzodiazepine core distinguishes it from pyrazole (e.g., ), thiazole (e.g., ), or quinazoline () analogs. Benzodiazepines are known for planar, conjugated systems that facilitate π-π stacking and receptor interactions.
- Substituent Effects :
- The 2-chlorophenylmethyl group enhances lipophilicity compared to hydroxyl or methoxy substituents in 1a/1b . This may improve blood-brain barrier penetration.
- The 4-phenyl group on the benzodiazepine core may stabilize the molecule via steric hindrance or aromatic interactions, contrasting with 1a’s 2-hydroxyphenyl group, which participates in intramolecular hydrogen bonding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Chlorinated analogs (e.g., ) exhibit higher melting points (>450 K) due to stronger intermolecular forces (halogen bonds, H-bonding).
Pharmacological Implications
- Benzodiazepine Core : Likely interacts with GABAₐ receptors, similar to clinically used benzodiazepines. The 4-phenyl group may modulate selectivity for receptor subtypes.
- Chlorophenyl Substituent: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., 1a’s hydroxyl group ).
- Amide Linkage : Improves resistance to enzymatic hydrolysis versus ester-containing analogs, as seen in pyrazole/thiazole derivatives .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with various carbonyl compounds. A notable method includes using H-MCM-22 as a catalyst, which has shown high catalytic efficiency in producing derivatives of benzodiazepines with yields ranging from 65% to 87% under optimized conditions . This synthetic pathway is crucial for obtaining compounds like this compound for biological testing.
Anticonvulsant and Anxiolytic Effects
Benzodiazepines are primarily recognized for their anticonvulsant and anxiolytic properties. The compound in focus has been evaluated for its affinity towards central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR). Structure activity relationship studies indicate that modifications, such as the introduction of chlorine at specific positions, significantly enhance the biological activity of these compounds .
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine at position 7 | Increased activity at PBR |
| Methyl group at position 10 | Enhanced CBR affinity |
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of this compound have demonstrated promising results against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values indicating significant cytotoxic potential:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.25 |
| A549 | 26 |
| MCF7 | 12.50 |
These values suggest that the compound may possess significant anti-cancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Studies
A recent study explored the effects of various benzodiazepine derivatives on cancer cell lines. The findings indicated that certain structural modifications could enhance anti-tumor activity. For instance, compounds with unsaturation between specific positions exhibited increased efficacy against MCF7 cells . This highlights the importance of SAR in developing more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
